molecular formula C11H11N3O2 B015025 6-Amino-1-benzyluracil CAS No. 41862-11-7

6-Amino-1-benzyluracil

Cat. No. B015025
CAS RN: 41862-11-7
M. Wt: 217.22 g/mol
InChI Key: QMKJOZVQZBJSEC-UHFFFAOYSA-N
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Description

6-Amino-1-benzyluracil (6-ABU) is a synthetic drug used in scientific research and laboratory experiments. It is a modified form of uracil, a nucleobase found in DNA and RNA. 6-ABU has been used to study the effects of RNA and DNA in various biochemical and physiological processes.

Safety and Hazards

When handling 6-Amino-1-benzyluracil, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

6-amino-1-benzylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKJOZVQZBJSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290717
Record name 6-Amino-1-benzyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41862-11-7
Record name 6-Amino-1-benzyluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41862-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-benzyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041862117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 41862-11-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70496
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1-benzyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of benzylurea (33.3 mmol), 2-cyanoacetic acid (36.63 mmol) and Ac2O (20 mL) was heated at 75-80° C. for 2 hours. After cooling to room temperature, 30 mL of Et2O was added and the resultant suspension was stirred for 1 h. The solid intermediate was filtered, suspended in a mixture of water (30 mL) and ethanol (15 mL) and heated at 80-85° C. 5 mL of 10% NaOH were slowly added. After 30 minutes, the reaction mixture was concentrated, acidified with 10% HCl and the precipitate collected by filtration (Yellow solid. Yield 70-80%).
Quantity
33.3 mmol
Type
reactant
Reaction Step One
Quantity
36.63 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 6-Amino-1-benzyluracil in the synthesis of potentially anticancer compounds?

A1: this compound serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly pyrido[2,3-d]pyrimidine derivatives. [] The research highlights its use in a one-pot, three-component reaction with different aromatic aldehydes and ethyl acetoacetate to create ethyl 5-arylpyridopyrimidine-6-carboxylates. [] These newly synthesized compounds demonstrated promising anticancer activity against the lung cancer cell line A549. []

Q2: How were the synthesized compounds characterized, and were any computational studies performed to understand their potential anticancer mechanisms?

A2: Researchers characterized the synthesized compounds using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and mass spectrometry, as well as elemental analysis. [] To further investigate their potential anticancer mechanisms, a molecular docking study was conducted. [] This study explored the interactions of the synthesized compounds with proteins known to play crucial roles in cancer progression, particularly lung cancer. [] The results indicated that several compounds, including some derived from this compound, exhibited strong binding affinities to target proteins such as CDK2, Jak2, and DHFR. [] These findings suggest the potential of these compounds as chemotherapeutic agents, warranting further investigation.

Q3: Are there other synthetic applications for this compound beyond anticancer research?

A3: While the provided research focuses on the anticancer potential of compounds derived from this compound, it can also act as a precursor in synthesizing other biologically active compounds. For instance, it can be used to create methylenebis(2-thiouracils), tricyclic pyrimidines, and 6-alkylthiopurine-2-ones, which exhibit antiviral and antimicrobial properties. [] This highlights the versatility of this compound as a building block in medicinal chemistry.

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